3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran

Description

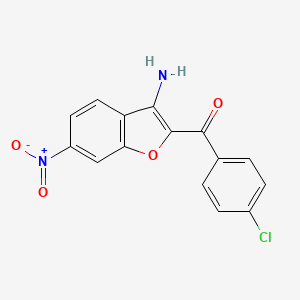

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran (CAS: 351003-28-6) is a heterocyclic compound with the molecular formula C₁₅H₁₀ClN₂O₄ and a molecular weight of 316.7 g/mol . Structurally, it consists of a benzofuran core substituted with an amino group at position 3, a 4-chlorobenzoyl group at position 2, and a nitro group at position 4. This compound is primarily utilized as a building block in organic synthesis and pharmaceutical research due to its electron-deficient aromatic system and reactive functional groups . Its stability under ambient storage conditions and high purity (≥97%) make it suitable for specialized applications in industrial and research settings .

Properties

IUPAC Name |

(3-amino-6-nitro-1-benzofuran-2-yl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O4/c16-9-3-1-8(2-4-9)14(19)15-13(17)11-6-5-10(18(20)21)7-12(11)22-15/h1-7H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGLTLBWGQVJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403727 | |

| Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-28-6 | |

| Record name | (3-Amino-6-nitro-2-benzofuranyl)(4-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogenation of Nitro Precursors to Amino Derivatives

A key step in preparing amino-substituted benzofurans is the reduction of nitro groups to amino groups. A relevant and well-documented method involves catalytic hydrogenation using Raney nickel as a catalyst under mild conditions.

Example from Related Compound Preparation:

| Parameter | Details |

|---|---|

| Starting Material | 2-(4-chloro-3-nitrobenzoyl) benzoic acid (structurally related precursor) |

| Catalyst | Raney nickel (20% water content) |

| Solvent | Ethyl acetate (also methanol, ethanol, toluene, tetrahydrofuran, acetonitrile possible) |

| Hydrogen Pressure | 1.0 to 2.0 MPa |

| Temperature | 25 to 55 °C |

| Reaction Time | 1 to 5 hours (typically 2-3 hours optimal) |

| Post-treatment | Filtration to remove catalyst, solvent evaporation, washing with water, vacuum drying |

| Yield | Up to 95% |

| Purity (HPLC) | Approximately 98% |

This method is advantageous due to mild reaction conditions, high yield, high purity, and catalyst recyclability (up to 10 times), making it suitable for industrial scale-up.

Benzofuran Ring Construction and Functionalization

According to synthetic methodologies for benzofuran derivatives, the benzofuran core can be constructed from phenol derivatives through cyclization reactions. For example, starting from 4-aminophenol or substituted phenols, the benzofuran ring is formed via intramolecular cyclization after appropriate functional group transformations.

- Alkylation or acylation of phenol derivatives introduces the benzoyl group.

- Nitration is performed selectively at the 6-position.

- Amino groups can be introduced by reduction of nitro groups or by substitution reactions.

Purification of intermediates and final products is typically achieved by crystallization or column chromatography.

Detailed Preparation Procedure (Adapted from Patent CN107935876B)

| Step | Description |

|---|---|

| 1 | Mix 2-(4-chloro-3-nitrobenzoyl) benzoic acid (100 g, 0.33 mol), Raney nickel (10 g), and ethyl acetate (600 g) in a 1 L autoclave. |

| 2 | Seal the autoclave, purge with nitrogen three times, then introduce hydrogen to 1.0 MPa pressure. |

| 3 | Heat to 35 °C and stir; maintain hydrogen pressure by replenishing when it drops below 0.5 MPa. |

| 4 | Continue reaction for 3 hours until hydrogen uptake ceases. |

| 5 | Cool to room temperature, purge with nitrogen, filter to remove catalyst. |

| 6 | Evaporate ethyl acetate under normal pressure to obtain crude solid. |

| 7 | Wash crude solid with water, filter, and vacuum dry at 80 °C to yield pure 2-(3-amino-4-chlorobenzoyl) benzoic acid. |

- Yield: 86.4 g (95%)

- Purity: 98% by HPLC

- Melting Point: 179-183 °C

This procedure exemplifies the efficient reduction of nitro to amino groups in a chlorobenzoyl-substituted benzofuran precursor, which is structurally analogous to the target compound 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran.

Summary Table of Key Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Raney nickel | 2-10% w/w relative to substrate |

| Solvent | Ethyl acetate, methanol, ethanol, toluene, THF, acetonitrile | Ethyl acetate preferred |

| Hydrogen Pressure | 1.0 - 2.0 MPa | Maintained during reaction |

| Temperature | 25 - 55 °C | Mild conditions |

| Reaction Time | 1 - 5 hours | Typically 2-3 hours optimal |

| Product Purity (HPLC) | ~98% | High purity achievable |

| Yield | Up to 95% | High yield with catalyst reuse possible |

| Post-reaction Processing | Filtration, solvent evaporation, washing, drying | Standard purification steps |

Research Findings and Industrial Relevance

- The use of Raney nickel catalyzed hydrogenation under mild conditions significantly shortens reaction time compared to traditional methods.

- The process is environmentally friendly and cost-effective due to catalyst recyclability.

- The method is scalable and suitable for industrial production of amino-substituted benzofuran derivatives.

- The purity and yield meet pharmaceutical intermediate standards, facilitating downstream applications in drug synthesis or material science.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 can undergo selective reduction to an amine under catalytic hydrogenation or enzymatic conditions, which is critical for prodrug activation (e.g., in antitubercular agents) .

- Electrochemical Reduction :

Amino Group Reactions

The amino group at position 3 participates in:

- Schiff Base Formation : Reacts with aldehydes/ketones to form imines.

- Acetylation : Protected using acetic anhydride in basic media to enhance stability during further reactions .

Nucleophilic Aromatic Substitution

The 4-chlorobenzoyl moiety undergoes nucleophilic substitution under specific conditions:

- Replacement of Chlorine :

| Substituent | Reagent | Product Application |

|---|---|---|

| Cl → OCH₂CH₂N(Bu)₂ | 1-Dibutylamino-3-chloropropane | Antiarrhythmic agents |

| Cl → OCH₃ | Methanol/NaOH | Methoxy derivatives for material science |

Stability and Degradation Pathways

- Acid/Base Hydrolysis :

- Thermal Decomposition :

Key Research Findings

- Anticancer Activity : Triazole-thiadiazole-benzofuran hybrids (e.g., 12b, 12c ) exhibit 10–100× higher potency than etoposide against ovarian cancer .

- Electrochemical Behavior : Reduction potential aligns with enzymatic activation by Mycobacterium tuberculosis nitroreductase, validating its prodrug potential .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is in pharmaceutical development . The compound acts as a key intermediate in synthesizing novel pharmaceuticals, especially anti-cancer agents. Its unique structure allows it to interact effectively with biological targets, making it valuable in developing therapies aimed at treating various cancers.

Case Study: Anti-Cancer Agents

Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For instance, studies have shown that modifications to the benzofuran core can enhance the compound's efficacy against breast and colon cancer cells, highlighting its potential as a lead compound for drug development .

Organic Synthesis

In organic synthesis , this compound serves as a critical building block for creating more complex molecules. Researchers utilize it to explore new chemical reactions and pathways, enabling the synthesis of various organic compounds.

Example of Synthesis

For instance, this compound has been used to synthesize other functionalized benzofurans through acylation and nitration processes, showcasing its utility in expanding the chemical repertoire available to chemists .

Material Science

The compound is also employed in material science , particularly in formulating advanced materials such as polymers and coatings. Its properties can enhance the durability and performance of these materials.

Application in OLEDs

One notable application is in the development of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED formulations has been shown to improve color purity and efficiency compared to traditional materials, making it a promising candidate for future electronic applications .

Analytical Chemistry

In analytical chemistry , this compound serves as a standard reference material. It helps calibrate instruments and validate methods for detecting similar compounds, ensuring accuracy in analytical measurements.

Calibration Studies

Studies have indicated that using this compound as a calibration standard improves the detection limits of various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Environmental Studies

Researchers utilize this compound in environmental studies to investigate its behavior and degradation under various conditions. This research contributes to understanding pollutant dynamics and aids in developing sensors for environmental monitoring.

Pollutant Detection

The unique structure of this compound allows for the creation of sensors capable of detecting specific contaminants in water and air. Such applications are crucial for environmental protection efforts, particularly in monitoring industrial pollutants .

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and amino groups can facilitate interactions with biological macromolecules, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood in comparison to analogs with variations in substituents or core scaffolds. Below is a detailed analysis:

Halogen-Substituted Analogs

- 3-Amino-2-(4-bromobenzoyl)-6-nitrobenzofuran Key Difference: Replacement of the 4-chlorobenzoyl group with a 4-bromobenzoyl moiety. However, this analog is discontinued in commercial catalogs, suggesting challenges in synthesis or stability .

Ester Derivatives

- Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Rf: 0.65)

- Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Rf: 0.80) Key Differences: Ester groups replace the benzofuran core, and the 4-chlorobenzoyl group is retained. Impact: The lower Rf value of the methyl ester indicates higher polarity compared to the ethyl derivative. Such analogs are often process impurities in pharmaceuticals (e.g., fenofibrate derivatives) and are regulated in pharmacopeial standards .

Amino-Nitro Substituted Benzofurans

- 3-Amino-2-benzoyl-6-nitrobenzofuran Key Difference: Absence of the 4-chloro substituent on the benzoyl group. This may influence reactivity in nucleophilic substitution or catalytic reactions .

Benzoyl Group Variations

- Methyl 6-O-benzenesulfonyl-2,3,4-tri-O-(4-chlorobenzoyl)-α-D-glucopyranoside Key Difference: Incorporation of the 4-chlorobenzoyl group into a carbohydrate derivative. Impact: In this glucopyranoside, the 4-chlorobenzoyl group induces distinct deshielding effects in ¹H-NMR spectra (δ7.95 and δ7.41 ppm for aromatic protons), highlighting its electron-withdrawing influence on adjacent protons .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects: The 4-chlorobenzoyl group significantly withdraws electron density, as evidenced by NMR deshielding in glucopyranoside derivatives . This property enhances the electrophilicity of the benzofuran core in the target compound, favoring reactions such as nucleophilic aromatic substitution.

- Biological Relevance: While 2-amino-3-benzoylthiophenes demonstrate allosteric modulation of adenosine receptors , the nitro group in this compound may confer distinct redox or binding properties, though direct biological data are lacking.

- Regulatory Considerations : Ester analogs with 4-chlorobenzoyl groups are monitored as impurities in pharmaceuticals, underscoring the need for stringent purity controls in synthesis .

Biological Activity

3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H12ClN3O3

- CAS Number : 351003-28-6

Its structure features an amino group, a nitro group, and a chlorobenzoyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and signaling pathways.

- Receptor Modulation : It has been suggested that this compound can act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), enhancing or inhibiting receptor activity based on its binding affinity and the presence of other ligands .

Biological Effects

Research has demonstrated several biological effects associated with this compound:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains.

- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects : Preliminary data suggest that it may possess anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-alpha levels |

Case Study 1: Antimicrobial Properties

In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain.

Case Study 2: Cytotoxicity in Cancer Cells

A recent publication explored the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-Amino-2-(4-chlorobenzoyl)-6-nitrobenzofuran?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the benzofuran core, followed by functionalization. For example:

Nitro Group Introduction : Electrophilic aromatic nitration under controlled conditions (e.g., mixed acid systems) to avoid over-nitration.

Chlorobenzoyl Coupling : Use of Friedel-Crafts acylation or transition-metal-catalyzed cross-coupling to attach the 4-chlorobenzoyl moiety.

Parallel methods can be adapted from the synthesis of structurally related compounds, such as chlorophenyl oxadiazines (e.g., dehydrosulfurization of thiourea intermediates ).

Q. How can researchers purify this compound effectively?

- Methodological Answer :

- Recrystallization : Use polar aprotic solvents (e.g., DMF or DMSO) for high-temperature dissolution, followed by slow cooling to isolate crystals.

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate nitro- or chloro-containing byproducts. Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases can resolve polar impurities (see advanced methods below) .

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d6 to detect aromatic protons (δ 7.5–8.5 ppm), amino groups (δ 5.5–6.5 ppm), and carbonyl signals (δ 165–170 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~371.04) and fragmentation patterns.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) validate functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Collect data up to 0.8 Å resolution.

- Refinement : Apply SHELXL for structure solution and refinement. Key parameters:

- R-factors : Aim for R₁ < 0.05 and wR₂ < 0.15.

- Disorder Modeling : Address chlorobenzoyl rotamers using PART instructions.

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O) to confirm tautomeric forms .

Q. What HPLC conditions are suitable for analyzing impurities in synthesis batches?

- Methodological Answer :

- Column : C18 (250 mm × 4.6 mm, 5 μm).

- Mobile Phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B):

- 0–10 min: 30% B → 70% B

- 10–15 min: 70% B (isocratic)

- Detection : UV at 254 nm.

- Reference Retention Times :

| Impurity | Relative Retention Time |

|---|---|

| 4-Chlorobenzophenone | 0.34 |

| Nitrobenzofuran derivatives | 0.50–0.85 |

| Compare against standards from chromatographic databases . |

Q. How can researchers address discrepancies between computational and experimental reactivity data?

- Methodological Answer :

- Cross-Validation :

DFT Calculations : Optimize geometries at B3LYP/6-31G(d) level to predict electrophilic substitution sites.

Experimental Reactivity : Perform kinetic studies (e.g., nitration rates) under varying temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.